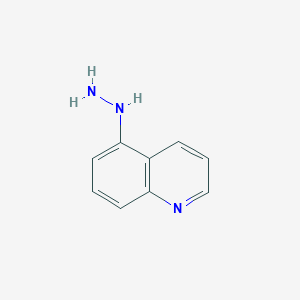

5-Hydrazinylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinolin-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWEHGEHPCODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409461 | |

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-79-0 | |

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Hydrazinylquinolines

Established Synthetic Routes to Hydrazinylquinoline Scaffolds

The preparation of hydrazinylquinolines is primarily achieved through the reaction of hydrazine (B178648) with appropriately substituted quinoline (B57606) precursors. The most common methods involve the use of halogenated quinolines, where the halogen acts as a leaving group in a nucleophilic substitution reaction.

Synthesis via Hydrazine Hydrate (B1144303) Reactions with Quinoline Precursors

Hydrazine hydrate is a key reagent in the synthesis of hydrazinylquinolines, acting as a potent nucleophile to displace leaving groups or react with other functionalized positions on the quinoline ring.

While the direct reaction of 8-hydroxyquinoline (B1678124) with hydrazine hydrate is not a commonly cited route for producing 5-hydrazinylquinoline, reactions involving derivatives of hydroxyquinolines (specifically, quinolinones) demonstrate the utility of hydrazine hydrate. For instance, the reaction of 1-ethyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate in 1,2-dichlorobenzene (B45396) results in the formation of the corresponding quinolinylhydrazine. mdpi.com This reaction underscores the capability of hydrazine to act as a nucleophile on quinolone systems, although yields can be modest. mdpi.com

A related application of hydrazine hydrate with hydroxyquinoline derivatives involves its use as a reducing agent. In the synthesis of 5-amino-8-hydroxyquinoline, hydrazine hydrate is employed to reduce the precursor 5-nitro-8-hydroxyquinoline in the presence of a Pd/C catalyst.

A more direct and widely used method for synthesizing hydrazinylquinolines involves the reaction of a chloroquinoline with hydrazine hydrate. prepchem.com This reaction is a classic example of nucleophilic aromatic substitution. For example, 2-hydrazinoquinoline (B107646) can be prepared by refluxing 2-chloroquinoline (B121035) with hydrazine hydrate. prepchem.com Similarly, various 4-hydrazinylquinolin-2(1H)-ones are synthesized by treating the corresponding 4-chloro-quinolin-2(1H)-one precursors with hydrazine hydrate under reflux. mdpi.com

The following table summarizes representative syntheses of hydrazinylquinolines from halogenated precursors.

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

| 2-Chloroquinoline | Hydrazine Hydrate | Ethanol | Reflux, 3 hours | 2-Hydrazinoquinoline | prepchem.com |

| 3-Methyl-2-chloroquinoline | Hydrazine Hydrate | - | Reflux, 3 hours | 2-Hydrazino-3-methylquinoline | |

| 4-Chloro-quinolin-2(1H)-ones | Hydrazine Hydrate | - | Reflux | 4-Hydrazinylquinolin-2(1H)-ones | mdpi.com |

Nucleophilic Displacement Strategies for Halogenated Quinolines

The synthesis of hydrazinylquinolines from halogenated quinolines is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. thieme-connect.denih.gov This mechanism is favored in heterocyclic systems like quinoline, which are electron-deficient, particularly when a halogen atom is positioned at the C2 or C4 positions.

The reaction proceeds in two main steps:

Nucleophilic Attack : The highly nucleophilic hydrazine molecule attacks the electron-deficient carbon atom bearing the halogen (e.g., chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure : The aromaticity of the quinoline ring is restored by the elimination of the halide ion (e.g., Cl⁻), resulting in the final hydrazinylquinoline product.

This strategy is efficient for producing various substituted hydrazinylpyridines and quinazolines, demonstrating its broad applicability in heterocyclic chemistry. thieme-connect.demdpi.com The presence of the nitrogen atom in the quinoline ring facilitates this substitution by withdrawing electron density and stabilizing the anionic intermediate.

Derivatization and Functionalization Strategies

The hydrazinyl group (-NHNH₂) is a versatile functional handle that allows for a wide range of chemical transformations. Its nucleophilic nature makes it an excellent starting point for building more complex molecular architectures.

Formation of Hydrazone Derivatives

One of the most significant derivatization strategies for hydrazinylquinolines is the formation of hydrazones. researchgate.net Quinoline hydrazones are synthesized through the condensation reaction of a hydrazinylquinoline with an aldehyde or a ketone. researchgate.net In this reaction, the terminal amino group (-NH₂) of the hydrazinyl moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-N=CH-R).

This reaction is highly valuable as it allows for the introduction of a vast array of different substituent groups (R-groups from the aldehyde or ketone) onto the quinoline scaffold, leading to the creation of large libraries of derivatives. researchgate.netresearchgate.net

The table below illustrates the formation of various quinoline-hydrazone derivatives.

| Hydrazinylquinoline Precursor | Carbonyl Compound | Conditions | Product Type | Reference |

| 3-Quinoline Carboxylic Acid Hydrazide | Various Aldehydes | Reflux in Ethanol | 3-Quinoline Carboxylic Acid Hydrazide-Hydrazones | researchgate.net |

| 2-(Hydrazonomethyl)-quinoline derivative | 3-Phenoxypropanehydrazide | Reaction with TEA in DMF | 3-Phenoxypropanehydrazide-based quinoline derivative | researchgate.net |

Incorporation of Heterocyclic Moieties

The hydrazinyl group of this compound serves as a versatile functional handle for the construction of various heterocyclic rings, enabling the synthesis of novel quinoline-based compounds with diverse potential applications. This section details the synthetic methodologies for incorporating pyrazole (B372694), pyridine (B92270) dicarbonitrile, thiazolidinone, tetrazole, and oxadiazole moieties.

Pyrazole Derivatives

The synthesis of pyrazole derivatives from hydrazinylquinolines is a well-established transformation, typically achieved through condensation reactions with 1,3-dicarbonyl compounds. nih.govresearchgate.net This reaction provides a straightforward route to 1-quinolyl-pyrazoles. For instance, the reaction of a hydrazinylquinoline with acetylacetone (B45752) (a 1,3-dicarbonyl compound) leads to the formation of the corresponding 3,5-dimethyl-1-quinolyl-pyrazole. The mechanism involves an initial reaction between the hydrazine and one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization with the second carbonyl group and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net

Similarly, reaction with other β-dicarbonyl compounds, such as ethyl acetoacetate, can be employed to generate pyrazolone (B3327878) derivatives. nih.gov The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions. researchgate.net

| Starting Material | Reagent | Product |

| This compound | Acetylacetone | 5-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline |

| This compound | Ethyl acetoacetate | 5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinoline |

Pyridine Dicarbonitrile Derivatives

Pyridine dicarbonitrile derivatives can be synthesized through multicomponent reactions involving an aldehyde, malononitrile, and a suitable nitrogen source. researchgate.netnih.gov In the context of this compound, it can be envisioned to participate in such reactions, although specific examples are not prevalent in the reviewed literature. A plausible synthetic route could involve a one-pot condensation of this compound, an aromatic aldehyde, and malononitrile. rsc.org This type of reaction often proceeds through a series of tandem reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the highly substituted pyridine ring. nih.govnih.gov The use of a catalyst, such as a base or a Lewis acid, is often necessary to promote the reaction. researchgate.net

Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives attached to a quinoline core typically involves a two-step procedure. asianpubs.orguobaghdad.edu.iq The first step is the formation of a Schiff base (hydrazone) by the condensation of this compound with an appropriate aldehyde or ketone. uobaghdad.edu.iq The subsequent and key step is the cyclocondensation of the resulting hydrazone with thioglycolic acid. asianpubs.orgnih.gov This reaction is usually carried out in a suitable solvent, such as benzene (B151609) or dioxane, and may be facilitated by a dehydrating agent or by azeotropic removal of water. The reaction proceeds by the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration to form the 4-thiazolidinone (B1220212) ring. asianpubs.org

| Starting Material | Reagents | Intermediate | Product |

| This compound | Aromatic Aldehyde | Schiff Base (Hydrazone) | 2-Aryl-3-(quinolin-5-ylamino)thiazolidin-4-one |

| Thioglycolic Acid |

Tetrazoloquinoline Cyclization

The fusion of a tetrazole ring to the quinoline system, resulting in a tetrazolo[1,5-a]quinoline, can be achieved from an appropriate aminoquinoline precursor. While the direct cyclization of this compound to a tetrazoloquinoline is not the standard method, a related and important transformation involves the reaction of 2-azidobenzaldehydes with compounds containing active methylene (B1212753) groups. nih.gov This reaction, under basic conditions, leads to the formation of tetrazolo[1,5-a]quinolines. The mechanism involves the initial formation of a carbanion from the active methylene compound, which then attacks the aldehyde group. Subsequent intramolecular cyclization involving the azide (B81097) moiety leads to the formation of the fused tetrazole ring system. nih.gov The reaction conditions, particularly the solvent, can influence the outcome, with protic solvents generally favoring the formation of tetrazolo[1,5-a]quinolines. nih.gov

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a common transformation that proceeds through a diacylhydrazine intermediate. nih.govasianpubs.org The first step involves the acylation of this compound with a carboxylic acid, acid chloride, or anhydride (B1165640) to form the corresponding N'-acyl-5-hydrazinylquinoline. inovatus.es This intermediate is then subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. nih.govijper.org A variety of dehydrating agents can be employed for this cyclization, with phosphorus oxychloride being one of the most common. nih.gov Other reagents such as thionyl chloride, polyphosphoric acid, and triflic anhydride have also been used. nih.gov This methodology allows for the facile introduction of a wide range of substituents onto the oxadiazole ring by varying the acylating agent used in the first step.

Azo Coupling Reactions for Photoactive or Redox-Responsive Agents

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt reacts with an activated aromatic ring to form an azo compound. wikipedia.orgorganic-chemistry.org These compounds are often colored and can exhibit photochromic or redox-responsive properties. youtube.com To synthesize such agents from this compound, it would first need to be converted to the corresponding diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net The resulting quinoline-5-diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to yield the corresponding azo-linked quinoline derivative. wikipedia.orgorganic-chemistry.org The position of coupling on the activated aromatic ring is generally para to the activating group, unless that position is blocked. wikipedia.org The pH of the reaction medium is a critical parameter, with mildly acidic to neutral conditions being optimal for the coupling reaction. organic-chemistry.org

Fundamental Chemical Reactions of Hydrazinylquinolines

The hydrazinyl group is a versatile functional moiety that imparts a rich and diverse reactivity to the quinoline scaffold. As a derivative of hydrazine, the -NHNH₂ group can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of the hydrazinyl group itself or use it as a reactive handle to introduce new functionalities and construct more complex molecular architectures. The reactivity is primarily centered on the nitrogen atoms, which possess lone pairs of electrons, rendering them nucleophilic, and the N-H and N-N bonds, which can be cleaved under appropriate reductive or oxidative conditions.

The oxidation of the hydrazinyl group on a quinoline ring can lead to several products depending on the oxidant and reaction conditions. A notable transformation is the autoxidation of hydrazinylquinolines, particularly in the presence of air. Research on 4-hydrazinylquinolin-2(1H)-ones has shown that heating these compounds in a basic solvent like pyridine triggers an "abnormal" autoxidation and dimerization cascade. mdpi.com This process is proposed to occur through a multi-step mechanism involving aerial oxidation of the hydrazine moiety. mdpi.com

Table 1: Oxidation of Hydrazinylquinoline Derivatives

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Hydrazinylquinolin-2(1H)-ones | Pyridine, Reflux (in air) | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | mdpi.com |

The hydrazine group in this compound can be chemically reduced, primarily involving the cleavage of the nitrogen-nitrogen single bond. This reductive cleavage typically transforms the hydrazinyl group into a primary amino group, yielding 5-aminoquinoline (B19350). This conversion is a significant transformation as it provides a synthetic route from a hydrazine derivative back to a primary amine, which is a common building block in medicinal chemistry. Various reducing agents can accomplish this, with specific reagents offering chemoselectivity for the N-N bond.

Another well-known reaction involving a hydrazine derivative is the Wolff-Kishner reduction. This reaction is used to deoxygenate aldehydes and ketones to their corresponding alkanes. byjus.comorganic-chemistry.org The process begins with the condensation of the carbonyl compound with hydrazine to form a hydrazone intermediate. wikipedia.orglibretexts.org Subsequent treatment with a strong base, typically potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, induces the elimination of nitrogen gas and the formation of the alkane. libretexts.org While the Wolff-Kishner reduction does not directly reduce the this compound molecule itself, it relies on the fundamental reactivity of a hydrazone, a direct derivative of a hydrazine. The mechanism involves the deprotonation of the hydrazone, followed by a series of proton transfer and elimination steps that culminate in the release of a very stable dinitrogen molecule, which drives the reaction to completion. byjus.compharmaguideline.com

Table 2: Reduction Reactions Involving the Hydrazine Moiety

| Reaction Name | Substrate | Reagents/Conditions | Product | Description | Reference |

|---|---|---|---|---|---|

| N-N Bond Cleavage | This compound | Reducing Agent (e.g., TiCl₃) | 5-Aminoquinoline | Reductive cleavage of the hydrazine N-N bond to form a primary amine. | |

| Wolff-Kishner Reduction | Aldehyde or Ketone | 1. H₂NNH₂ (forms hydrazone) 2. KOH, Heat | Alkane | Deoxygenation of a carbonyl group via a hydrazone intermediate. | byjus.comorganic-chemistry.org |

The nucleophilic nature of the terminal amino group (-NH₂) in the hydrazine moiety makes it highly reactive toward electrophiles, particularly carbonyl compounds. The condensation reaction between this compound and an aldehyde or ketone is a fundamental substitution reaction that results in the formation of a quinoline-hydrazone derivative. libretexts.orgresearchgate.net This reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by dehydration to form a stable C=N double bond, characteristic of the hydrazone functional group. libretexts.orgnih.gov

The formation of hydrazones is a robust and widely used transformation in organic synthesis. organic-chemistry.org It provides a straightforward method to link the quinoline core to a vast array of other molecular fragments via a hydrazone bridge. These quinoline-hydrazone derivatives have garnered significant interest in medicinal chemistry due to their structural versatility and wide range of biological activities. researchgate.net

Beyond condensation with carbonyls, the nitrogen atoms of the hydrazine group can also undergo other substitution reactions, such as acylation. Reaction with acylating agents like benzoyl chloride can lead to the formation of N-acylhydrazide derivatives, which can serve as precursors for the synthesis of other heterocyclic systems. For example, acylated hydrazines can be cyclized to form triazolo-triazine fused rings. researchgate.net

Table 3: Substitution Reactions of this compound

| Reaction Type | Electrophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Aldehyde or Ketone | Acid or Base catalyst, Dehydrating conditions | Quinoline-Hydrazone | libretexts.orgresearchgate.net |

| Acylation | Acyl Chloride (e.g., Benzoyl chloride) | Base | N-Acyl-5-hydrazinylquinoline | researchgate.net |

Advanced Spectroscopic and Computational Analysis in Hydrazinylquinoline Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the structure of newly synthesized or isolated compounds. Each technique probes different aspects of the molecule's constitution, and when used in concert, they provide unambiguous evidence of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. While complete spectral data for 5-hydrazinylquinoline is not extensively published, analysis of its derivatives and related isomers provides a clear expectation of its NMR signature. chemshuttle.comambeed.com

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, signals would be expected in the aromatic region corresponding to the protons on the quinoline (B57606) ring system. The hydrazine (B178648) group (-NHNH₂) would produce distinct signals that are typically broad and may exchange with deuterium (B1214612) oxide (D₂O). In a derivative, ethyl 1-(quinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the protons of the quinoline-5-yl moiety have been explicitly reported, providing direct insight into the chemical shifts for this specific substitution pattern. google.com

Interactive Data Table: Predicted ¹H NMR Data for the Quinoline Moiety of a 5-Substituted Derivative Data extracted from a study on ethyl 1-(quinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. google.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 9.02 | dd | H-2 or H-4 |

| 8.33 | d | H-8 |

| 7.86 - 7.79 | m | H-7 |

| 7.64 - 7.56 | m | H-4/H-6 |

| 7.46 | dd | H-3 |

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. igntu.ac.in For this compound, a distinct signal would be expected for each of the nine carbon atoms, unless symmetry results in chemical equivalence. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic quinoline ring from any other carbon types. igntu.ac.in Studies on related isomers like 2-hydrazinoquinoline (B107646) confirm the utility of ¹³C NMR in conjunction with computational methods to assign each carbon signal accurately. researchgate.net

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the quinoline ring and the hydrazinyl substituent. Theoretical and experimental studies on the isomer 2-hydrazinoquinoline show characteristic bands that can be extrapolated to the 5-substituted compound. researchgate.net The spectrum would be dominated by N-H stretching vibrations from the hydrazine group, C=C and C=N stretching from the quinoline ring, and C-H bending vibrations.

Interactive Data Table: Expected FT-IR Vibrational Bands for this compound Based on characteristic frequencies and data from related quinoline structures. researchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400-3200 | N-H Stretch | Hydrazine (-NH₂) group |

| 3100-3000 | C-H Stretch | Aromatic C-H (quinoline ring) |

| 1620-1580 | C=N Stretch | Quinoline ring |

| 1550-1450 | C=C Stretch | Aromatic ring |

| 1650-1550 | N-H Bend | Hydrazine (-NH₂) group |

| 900-670 | C-H Bend (out-of-plane) | Aromatic substitution pattern |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily for conjugated systems. The quinoline ring system of this compound contains an extended π-electron system, leading to characteristic absorptions. These absorptions correspond to π → π* and n → π* transitions. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern and the solvent used. chemsrc.com Computational studies on related isomers, using Time-Dependent Density Functional Theory (TD-DFT), have shown excellent correlation with experimental UV-Vis spectra, helping to assign the specific electronic transitions responsible for each absorption band. researchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₉H₉N₃, corresponding to a molecular weight of 159.192 g/mol . chemshuttle.com In a mass spectrometer, this would be observed as the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. LC-MS analysis of derivatives made from this compound confirms this reactivity and provides mass data for the resulting products. google.com The fragmentation pattern would be expected to involve the loss of small, stable nitrogen-containing species from the hydrazine moiety.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Based on molecular formula and common fragmentation patterns of related compounds. nih.govmdpi.com

| m/z | Ion | Description |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion |

| 144 | [M - NH]⁺ | Loss of an imido group |

| 143 | [M - NH₂]⁺ | Loss of an amino group |

| 130 | [M - N₂H]⁺ | Loss of a diazenyl group |

| 129 | [C₉H₇N]⁺ | Loss of N₂H₂, formation of quinoline cation radical |

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) can be determined. While specific crystal structure data for this compound is not found in the provided sources, the use of XRD has been documented for numerous hydrazinoquinoline derivatives. vulcanchem.com For this compound, an XRD analysis would confirm the planarity of the quinoline ring, the geometry of the hydrazinyl substituent, and the packing arrangement of molecules in the crystal lattice.

Theoretical and Computational Chemistry Approaches

Modern chemical research heavily integrates theoretical and computational methods to complement and rationalize experimental findings. For hydrazinylquinoline systems, Density Functional Theory (DFT) is a prominently used approach. researchgate.netijcce.ac.ir These computational studies provide profound insights that are often difficult to obtain through experimentation alone.

Comprehensive theoretical studies on isomers like 2-hydrazinoquinoline have successfully used DFT with basis sets such as 6-311++G(d,p) to achieve several key objectives. researchgate.net First, the geometric structure of the molecule can be optimized to find its most stable conformation. Second, spectroscopic data can be predicted; theoretical vibrational frequencies from DFT calculations show good agreement with experimental FT-IR spectra, and TD-DFT calculations can predict UV-Vis electronic transitions. researchgate.net

Furthermore, computational analysis allows for the exploration of the molecule's electronic properties. The calculation of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding chemical reactivity and kinetic stability. researchgate.net The mapping of the Molecular Electrostatic Potential (MEP) surface identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Interactive Data Table: Application of Computational Chemistry in Hydrazinylquinoline Research Based on reported studies on hydrazinylquinoline and its derivatives. researchgate.netijcce.ac.iracs.org

| Computational Method | Information Obtained | Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and angles. | Predicting the most stable 3D structure. |

| DFT Frequency Calculation | Predicted vibrational frequencies (IR). | Aiding the assignment of experimental FT-IR spectra. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies (UV-Vis). | Correlating with and interpreting experimental UV-Vis spectra. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron distribution. | Understanding chemical reactivity and charge transfer properties. |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential on the molecule's surface. | Predicting sites for intermolecular interactions. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com In the context of hydrazinylquinoline research, DFT is pivotal for understanding the molecule's intrinsic electronic characteristics and predicting its reactivity. nih.gov By calculating the distribution of electron density, DFT allows researchers to determine various molecular properties and reactivity descriptors. scispace.com

DFT calculations typically focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netscirp.org

Research on quinoline derivatives demonstrates that these calculations can predict the most likely sites for electrophilic and nucleophilic attacks, guiding synthetic modifications. scirp.org For instance, analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, visually identifies the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net

Key global reactivity descriptors derived from DFT calculations for quinoline analogues include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. dergipark.org.tr

These parameters provide a quantitative basis for comparing the reactivity of different hydrazinylquinoline derivatives. nih.gov

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or polarization. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | Related to the opposite of electronegativity. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Describes the ability to attract electrons. dergipark.org.tr |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the global electrophilic nature of a molecule. dergipark.org.tr |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. jscimedcentral.com This method is fundamental in structure-based drug design, allowing researchers to model the interaction between a ligand and a biological target at the atomic level. nih.gov The primary goals are to predict the binding mode (or "pose") and to estimate the binding affinity, often expressed as a scoring function or in kcal/mol. jscimedcentral.comnih.gov

In studies involving quinoline derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For example, quinoline analogues have been docked against the DNA gyrase of Mycobacterium tuberculosis, a crucial enzyme for bacterial survival. nih.gov These simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov

The N-H group of the hydrazine moiety, for instance, can act as a hydrogen bond donor, forming a key interaction with residues like SER118 in the DNA gyrase binding site. nih.gov Similarly, the quinoline ring system often engages in hydrophobic interactions with nonpolar residues. nih.gov By analyzing these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity. jscimedcentral.com

| Ligand Class | Protein Target | Key Interacting Residues | Binding Affinity Range (kcal/mol) | Interaction Types |

|---|---|---|---|---|

| Quinoline Analogues | M. tuberculosis DNA Gyrase | ARG98, GLY120, SER118, PRO124, VAL97 | -7.1 to -18.8 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| Phenylhydrazono Phenoxyquinolines | α-Amylase (PDB: 6OCN) | Not specified | Not specified | Assessed for binding interactions nih.gov |

| Flavonoids | Cyclooxygenase-2 (COX-2) | Ser530, Arg120, Val349, Leu352 | -9.0 to -9.1 (for biflavonoids) | Hydrogen Bonding, Hydrophobic Interactions semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglongdom.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. longdom.org These features are quantified by molecular descriptors, which can be physicochemical, topological, or electronic in nature. dergipark.org.tr

The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., inhibitory concentrations) is chosen. farmaciajournal.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. dergipark.org.tr

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical relationship is established between a subset of the descriptors (predictor variables) and the biological activity (response variable). dergipark.org.trwikipedia.org

Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation. wikipedia.org

QSAR studies on quinoline derivatives, such as 5,8-quinolinequinones, have been conducted to model anti-proliferative and anti-inflammatory activities. dergipark.org.tr Such models can help predict the activity of new, unsynthesized hydrazinylquinoline derivatives, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the costs associated with drug discovery. longdom.orgfarmaciajournal.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wustl.edureadthedocs.io By numerically solving Newton's equations of motion, an MD simulation generates a trajectory that describes how the positions and velocities of particles in a system evolve. wustl.edu In drug discovery, MD simulations are often used to assess the stability and dynamics of a ligand-protein complex predicted by molecular docking. nih.gov

An MD simulation can provide insights that static docking models cannot. It allows researchers to observe the conformational changes in both the ligand and the protein upon binding and to evaluate the stability of key intermolecular interactions (like hydrogen bonds) over a period of nanoseconds to microseconds. nih.govwustl.edu

A common metric used to assess stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. nih.gov Such simulations have been used to confirm the stability of complexes formed between quinoline derivatives and their target proteins, providing greater confidence in the docking results and the proposed binding mechanism. nih.govnih.gov

Biological and Pharmacological Research Applications of Hydrazinylquinoline Derivatives

Antimicrobial Activity Studies

The rise of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Quinoline (B57606) hydrazide/hydrazone derivatives have emerged as a noteworthy class of compounds in this area, exhibiting activity against a range of bacteria and fungi. nih.govbohrium.comdntb.gov.ua

Derivatives of hydrazinylquinoline have been extensively tested against both Gram-positive and Gram-negative bacteria, including notoriously resistant strains.

Certain quinoline-based compounds have shown significant inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. For instance, compounds such as 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) and 2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-one (16c) demonstrated notable inhibition against both MRSA and P. aeruginosa. nih.gov Specifically, compound 13 displayed excellent bactericidal activity with Minimum Inhibitory Concentration (MIC) values of 20±3.3 μg/mL against MRSA and 10±1.5 μg/mL against P. aeruginosa. nih.gov

In other studies, different derivatives showed selective potency. Compounds 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione (8) and 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline (12) were highly active against P. aeruginosa, with MIC values of 5±2.2 and 10±1.5 μg/mL respectively, but showed no activity towards MRSA. nih.govresearchgate.net Conversely, another study highlighted a derivative, compound 5k, which exhibited potent and selective activity against S. aureus with a MIC of 10 μM, while having no significant effect on P. aeruginosa. researchgate.net

Furthermore, a series of synthesized 2(4)‐hydrazone derivatives of quinoline showed antibacterial potential against both standard and antibiotic-resistant strains of E. coli and S. aureus, with growth inhibition zones ranging from 15 to 30 mm. bohrium.comnih.gov

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound 13 | MRSA | 20±3.3 μg/mL | nih.gov |

| Compound 13 | P. aeruginosa | 10±1.5 μg/mL | nih.gov |

| Compound 8 | P. aeruginosa | 5±2.2 μg/mL | nih.govresearchgate.net |

| Compound 12 | P. aeruginosa | 10±1.5 μg/mL | nih.govresearchgate.net |

| Compound 5k | S. aureus | 10 μM | researchgate.net |

In addition to their antibacterial properties, hydrazinylquinoline derivatives and related hydrazine-based compounds have been investigated for their effectiveness against fungal pathogens. Fungal infections, particularly those caused by Candida species, are a growing concern, and new antifungal agents are urgently needed. nih.govresearchgate.net

Studies have shown that certain hydrazine-based compounds possess fungicidal activity against Candida albicans, including clinical isolates resistant to conventional drugs like fluconazole. nih.gov These compounds were also found to decrease biofilm formation, a key factor in the persistence of Candida infections. nih.gov For example, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and also showed efficacy against Candida glabrata and Candida parapsilosis. researchgate.net

Other research on pyrazoline derivatives, which share structural similarities, also highlights their antifungal potential. One study found that a synthesized pyrazoline derivative (P6) exhibited potent in-vitro antifungal activity against Aspergillus niger and Penicillium chrysogenum with MICs of 0.83 and 0.093 µg/ml, respectively. japer.in Another study identified a hydrazone derivative (Compound 5) as the most active against C. albicans with a MIC value of 64 µg/mL. researchgate.net

The broad-spectrum activity of hydrazinylquinoline derivatives is attributed to their ability to interact with multiple bacterial targets. nih.gov The structural versatility of these compounds allows them to inhibit various essential enzymes and cellular processes in microorganisms. nih.govresearchgate.net

Several key mechanisms have been proposed:

Inhibition of DNA Gyrase: Like traditional quinolone antibiotics, some derivatives are thought to target DNA gyrase, an enzyme crucial for DNA replication and repair, thereby blocking bacterial proliferation. nih.govresearchgate.netresearchgate.net

Enzyme Inhibition in Cell Wall and ATP Synthesis: Research suggests that these compounds can inhibit enzymes like glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial cell wall. nih.govresearchgate.net They may also target enoyl ACP reductase and 3-ketoacyl ACP synthase, which are essential for fatty acid synthesis and subsequent ATP production. nih.govbohrium.comresearchgate.net

Other Enzymatic Targets: In silico docking studies have identified other potential targets, including tyrosyl-tRNA synthetase and pyruvate kinase, suggesting that the antimicrobial action can be multi-targeted. researchgate.net Some derivatives have also been studied as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. bohrium.com

Anticancer and Antiproliferative Investigations

Quinoline and its derivatives have long been recognized for their potential in cancer therapy, forming the structural basis for several established and experimental drugs. nih.govekb.eg The incorporation of a hydrazone moiety has been shown to enhance the anticancer activity, leading to the development of potent antiproliferative agents. nih.govnih.gov

Hydrazinylquinoline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, often inducing programmed cell death, or apoptosis.

For example, a series of quinoline-based dihydrazone derivatives (3b and 3c) displayed potent cytotoxic activity against the MCF-7 breast cancer cell line with IC50 values of 7.016 μM and 7.05 μM, respectively. rsc.orgnih.gov Further analysis confirmed that these compounds could induce apoptosis in MCF-7 cells in a dose-dependent manner. rsc.orgnih.gov Another study reported that a tetrahydroquinoline hydrazone derivative (Compound 9) showed anticancer activity against the A549 human lung cancer cell line with an IC50 of 0.69 μM, which was equipotent to the standard drug 5-fluorouracil. nih.gov

Similarly, quinoline hydrazide analogues (19 and 22) were found to significantly reduce the cell viability of neuroblastoma cancer cells (SH-SY5Y and Kelly) with micromolar potency and showed selectivity over normal cells. nih.gov The cytotoxic effect of these hydrazide-hydrazone compounds was generally greater on neuroblastoma cells compared to breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov In another investigation, a quinazolinone hydrazide triazole derivative (CM9) showed a potent antiproliferative effect against EBC-1 lung cancer cells, which have MET amplification, with an IC50 value of 8.6 μM, and was also shown to induce apoptosis. nih.govnih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Compound 3b | MCF-7 (Breast) | 7.016 μM | rsc.orgnih.gov |

| Compound 3c | MCF-7 (Breast) | 7.05 μM | rsc.orgnih.gov |

| Compound 9 | A549 (Lung) | 0.69 μM | nih.gov |

| Compound CM9 | EBC-1 (Lung) | 8.6 μM | nih.govnih.gov |

The anticancer effects of hydrazinylquinoline derivatives are mediated through various molecular mechanisms, highlighting their potential to interfere with multiple pathways involved in cancer progression. nih.govekb.eg

Tyrosine Kinase Inhibition: A primary mechanism for many quinoline-based anticancer agents is the inhibition of protein tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival. mdpi.com Specific derivatives have been developed as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-MET. nih.govnih.govnih.gov For instance, one compound was found to inhibit mutant EGFR with an IC50 of 22.1 nM. nih.gov Another derivative, CM9, was identified as an inhibitor of MET kinase and also showed inhibitory activity against ALK, AXL, and VEGFRs. nih.govnih.gov

DNA Topoisomerase Inhibition: Some quinoline derivatives function as topoisomerase inhibitors. ekb.eg These enzymes are essential for managing DNA topology during replication and transcription. By inhibiting topoisomerases, these compounds can lead to DNA strand breaks and ultimately trigger cell death. ekb.egresearchgate.net The well-known anticancer drug camptothecin and its analogues are examples of quinoline-containing topoisomerase I inhibitors. ekb.eg

Cell Cycle Arrest: Disruption of the normal cell cycle is another key anticancer mechanism. Quinoline hydrazide derivative 22 was shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov Other derivatives have been found to cause cell cycle arrest in the G2/M phase. mdpi.com This interruption of cell division prevents the proliferation of cancer cells.

Antimalarial Potential

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine and mefloquine having played a pivotal role in malaria treatment. However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and effective antimalarial agents. Hydrazinylquinoline derivatives have shown considerable promise in this area.

Research into 4-aminoquinoline hydrazone analogues has demonstrated their potent activity against multidrug-resistant strains of P. falciparum. In one study, a panel of these analogues exhibited IC50 values ranging from 0.60 to 49 µM against the K1 strain after a 48-hour cycle, which improved to a range of 0.026 to 0.219 μM after a 72-hour cycle. researchgate.net Time-course assays indicated that these compounds inhibited over 50% of parasite growth within 24 hours and 90% within 72 hours. researchgate.net

One of the lead compounds, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, displayed synergistic antimalarial activity when combined with artemether, with a combination index of 0.599 at IC90. researchgate.netnih.gov This particular compound was also found to be effective against different strains of P. falciparum (3D7 and Dd2), suggesting a lack of cross-resistance with existing multidrug-resistant strains. researchgate.netnih.gov Furthermore, in vivo studies in mice infected with P. yoelii showed a suppression of parasitemia at doses of 5 mg/kg and 20 mg/kg. researchgate.netnih.gov The primary stage of the parasite life cycle affected by these compounds was identified as the ring stage. researchgate.netnih.gov

Table 1: Antimalarial Activity of 4-Aminoquinoline Hydrazone Analogues against P. falciparum (K1 strain)

| Compound Type | Incubation Time (hours) | IC50 Range (µM) |

|---|---|---|

| 4-Aminoquinoline Hydrazone Analogues | 48 | 0.60 - 49 |

| 4-Aminoquinoline Hydrazone Analogues | 72 | 0.026 - 0.219 |

Anti-inflammatory and Analgesic Research

Hydrazone derivatives, including those incorporating a quinoline moiety, have been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.com Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases.

Several studies have demonstrated the anti-inflammatory properties of hydrazone derivatives in preclinical models. For instance, in the carrageenan-induced paw edema model in rats, a common method for screening anti-inflammatory drugs, certain hydrazone derivatives have shown significant reductions in paw volume. nih.gov One study on phthalic anhydride (B1165640) based substituted benzylidene-hydrazide derivatives found that some compounds exhibited potent anti-inflammatory activity, with percentage inhibitions of 58.6%, 61.4%, and 64.0%, comparable to the standard drug diclofenac sodium (68.0%). mdpi.com

In the realm of analgesia, hydrazide and hydrazine (B178648) derivatives have been evaluated using tests such as the acetic acid-induced writhing test in mice. nih.gov This test assesses peripheral analgesic activity. In one study, most of the synthesized hydrazide and hydrazine derivatives induced a significant reduction in the writhing response compared to the control group. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Hydrazone Derivatives

| Research Area | Test Model | Derivative Type | Result |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | Phthalic anhydride benzylidene-hydrazides | Up to 64.0% inhibition |

| Analgesic | Acetic acid-induced writhing test | Hydrazide and Hydrazine derivatives | Significant reduction in writhing |

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of hydrazinylquinoline derivatives has been a subject of scientific inquiry.

Studies have shown that these compounds can act as effective antioxidants. e3s-conferences.org The antioxidant activity of quinoline-hydrazone derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a synthesized quinoline-hydrazone derivative demonstrated the best antioxidant activity among the tested compounds, with an IC50 value of 843.52 ppm. researchgate.net Although this was weaker than the standard, ascorbic acid, it highlights the potential of this chemical scaffold. researchgate.net Another study on hydrazide-hydrazones found that a derivative condensed with salicylaldehyde was the most potent antioxidant in both DPPH and ABTS assays, with the ABTS test showing greater antioxidant properties compared to the standard, Trolox. researchgate.net

Table 3: Antioxidant Activity of Quinoline-Hydrazone Derivatives

| Assay | Derivative | IC50 Value |

|---|---|---|

| DPPH | Quinoline-hydrazone derivative | 843.52 ppm |

| ABTS | Hydrazide-hydrazone with salicylaldehyde | More potent than Trolox |

Research into Neurodegenerative Disease Modulation (e.g., Metal Chelation in Alzheimer's Disease Research)

Neurodegenerative diseases like Alzheimer's are characterized by complex pathological processes, including the aggregation of amyloid-β peptides and an imbalance of metal ions in the brain. nih.gov This has led to the exploration of multifunctional compounds that can target multiple aspects of the disease. Quinoline derivatives have been investigated for their neuroprotective properties, including their ability to act as metal chelators. nih.gov

The dyshomeostasis of biometals such as copper, zinc, and iron is a significant factor in Alzheimer's disease pathogenesis. nih.gov Chelating agents that can bind to these metal ions are being explored as a therapeutic strategy. Research has shown that certain quinoline derivatives can chelate these biometals. For example, UV-vis spectrometry has been used to demonstrate the ability of some compounds to bind with Fe3+ and Cu2+ to form chelate metal complexes. nih.gov The lipophilicity of these compounds, as indicated by cLogP values greater than 5, suggests their potential to cross the blood-brain barrier, a crucial requirement for drugs targeting the central nervous system. nih.gov

Beyond metal chelation, quinoline derivatives have also been shown to inhibit enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE). nih.gov A theoretical study on quinoline derivatives demonstrated their potential as selective inhibitors of AChE, with some compounds showing low IC50 values. nih.govresearchgate.net

Antitubercular Activity Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. The quinoline scaffold is present in several antitubercular agents, and research has extended to hydrazinylquinoline derivatives.

Many compounds initially synthesized as antimalarials have demonstrated activity against M. tuberculosis. researchgate.net The hydrazone moiety itself is found in the frontline anti-TB drug isoniazid. Hydrazone compounds have been shown to be active against non-replicating M. tuberculosis, which is a crucial feature for targeting latent TB infections. researchgate.net

One study identified an aldehyde-arylhydrazone-oxoquinoline derivative with an in vitro minimum inhibitory concentration (MIC) of 6.25 μg/mL against the H37Rv strain of M. tuberculosis. nih.govnih.gov This activity was noted to be better than other acylhydrazones reported in the literature (MIC = 12.5 μg/mL). nih.govnih.gov

Table 4: Antitubercular Activity of a Hydrazinylquinoline Derivative

| Compound Type | M. tuberculosis Strain | MIC (μg/mL) |

|---|---|---|

| Aldehyde-arylhydrazone-oxoquinoline derivative | H37Rv | 6.25 |

Antischistosomal Compound Development

Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma. The development of new antischistosomal drugs is a priority, as the current treatment relies heavily on a single drug, praziquantel. Hydrazinylquinoline derivatives have been explored as a promising scaffold for new antischistosomal agents.

In one study, a series of 22 analogues of 7-chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline were synthesized and evaluated. researchgate.net Five of these compounds demonstrated schistosomicidal activity in vitro. researchgate.net The most potent compound, GPQF-8Q10, caused the death of all worms within 72 hours at a concentration of 25 µM. researchgate.net Another compound, GPQF-8Q8, showed significant promise in an in vivo model, reducing the number of eggs in feces by 52.8% and the number of immature eggs in the intestines by 45.8%. researchgate.net These compounds also exhibited low cytotoxicity, indicating a favorable selectivity index. researchgate.net

General Pharmacological Potential and Target Interaction

The broad pharmacological potential of hydrazinylquinoline derivatives stems from their versatile chemical structure, which allows for interactions with various biological targets. The synthetic flexibility of the quinoline ring and the hydrazone moiety enables the creation of a wide range of structurally diverse compounds. nih.gov

These derivatives have been shown to target various bacterial enzymes, including DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. nih.gov The hydrazide/hydrazine class of compounds are also known inhibitors of the monoamine oxidase (MAO) enzymes, which are important targets in the treatment of depression and Parkinson's disease. researchgate.net Some hydrazone derivatives have been identified as reversible and competitive inhibitors of hMAO-A, with Ki values in the micromolar range. researchgate.net

The ability of hydrazone derivatives to chelate metals also contributes to their pharmacological profile, as this can influence various biological processes. Furthermore, the planar nature of the quinoline ring system allows for intercalation with DNA, a mechanism relevant to anticancer and antimicrobial activities.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituent Position and Nature on Biological Activity

The biological profile of hydrazinylquinoline derivatives can be significantly altered by introducing different functional groups onto the quinoline (B57606) ring or by modifying the hydrazinyl moiety itself. SAR studies on related quinoline and hydrazone structures reveal several key principles that guide the modulation of their activity.

The substitution pattern on the quinoline core plays a critical role. For instance, in studies of various quinoline-based inhibitors, the introduction of a chloro-substituent in the meta-position of an aniline residue attached to the quinoline core was found to increase inhibitory activity toward specific enzymes like EGFR and VEGFR2. mdpi.com Similarly, the lipophilicity of the molecule, which can be adjusted by adding substituents, has a direct correlation with cytotoxic effects in certain cancer cell lines. Studies on 2-arylquinoline derivatives showed that compounds with greater octanol/water partition coefficients (cLogP) exhibited better activity against HeLa and PC3 cancer cells. rsc.org

Modification of the hydrazinyl group, often by converting it into a hydrazone, introduces another point of diversity. The nature of the aryl ring attached to the hydrazone linker significantly influences bioactivity. For example, in a series of hydrazinylthiazole carbaldehydes, ortho-substituted analogues with strong electron-donating groups on the aryl ring showed excellent α-amylase inhibitory potential. nih.gov This highlights that both the electronic properties and the steric bulk of the substituents are crucial determinants of biological function.

Table 1: Influence of Substituents on the Biological Activity of Quinoline-Hydrazone Analogs

| Structural Modification | Observed Effect on Biological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Introduction of electron-donating groups on an aryl ring | Enhanced α-amylase inhibitory activity | Hydrazinylthiazole-5-carbaldehydes | nih.gov |

| Increased lipophilicity (higher cLogP) | Improved cytotoxic effects in specific cancer cell lines (HeLa, PC3) | 2-Arylquinoline derivatives | rsc.org |

| Meta-chloro substituent on an aniline residue | Increased inhibitory activity against EGFR and VEGFR2 | 4-Anilinoquinazoline derivatives | mdpi.com |

| Hybridization with other heterocyclic moieties (e.g., Isatin) | Generation of antibacterial activity | 4-Aminoquinoline-hydrazone and Isatin (B1672199) hybrids | mdpi.com |

Rational Design Strategies for Optimizing Bioactivity Profiles

Rational design leverages SAR insights to create new molecules with enhanced or specific biological activities. This approach involves targeted structural modifications to improve interactions with a biological target, increase selectivity, or enhance pharmacokinetic properties.

One prominent strategy is scaffold hybridization , where the hydrazinylquinoline core is combined with other known pharmacophores. This can lead to hybrid compounds with dual or synergistic modes of action. The design of these molecules often relies on understanding the key structural features of each component that are responsible for its activity.

Another key strategy involves the use of computational modeling , such as molecular docking. mdpi.comrsc.org Docking studies can predict the binding orientation and affinity of a designed molecule within the active site of a target protein. For example, docking studies of quinazoline derivatives in the EGFR kinase domain helped to explain differences in activity based on the formation of hydrogen bonds. mdpi.com These computational predictions guide the selection of substituents and synthetic priorities, saving time and resources.

The modification of the linker region is also a common design tactic. The hydrazone linkage (-N-N=CH-) is not merely a spacer but an integral part of the pharmacophore that can participate in target binding. Altering its rigidity, length, or hydrogen-bonding capacity can fine-tune the biological activity.

Finally, bioisosteric replacement is a widely used strategy. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or metabolic stability. For example, replacing a phenyl ring with a bioisosteric heterocycle could alter the molecule's solubility and target interactions.

Development of Hydrazinylquinoline-Based Probes and Sensors for Biological Systems (e.g., Zinc Detection)

The unique photophysical properties and metal-chelating ability of the quinoline nucleus make it an excellent platform for developing fluorescent probes and sensors. Derivatives of hydrazinylquinoline have been successfully designed as chemosensors for detecting biologically important metal ions, particularly zinc (Zn²+).

The general design principle for these sensors involves coupling the quinoline fluorophore to a metal ion receptor (chelating unit) via a linker. The hydrazinyl group, often as part of a hydrazone structure, serves as a key component of this chelating site. The sensing mechanism is frequently based on Chelation-Enhanced Fluorescence (CHEF). nih.govnih.gov In the unbound state, the probe exhibits weak fluorescence. Upon binding to the target metal ion, such as Zn²+, a rigid complex is formed. This coordination restricts C=N isomerization and inhibits photoinduced electron transfer (PET), leading to a significant "turn-on" fluorescence response. nih.gov

For example, quinoline-based Schiff base receptors synthesized from 8-hydroxyquinoline (B1678124) have been shown to selectively detect Zn²+ with a color change from colorless to blue. nanobioletters.com Similarly, a chemosensor derived from 2-hydrazinequinoline was used as a selective fluorescent sensor for Zn²+ with a low detection limit of 220.6 nM. nanobioletters.com The addition of Zn²+ to this probe caused a distinct color change from blue to bright green. nanobioletters.com

The selectivity of these probes is a critical design parameter. A well-designed probe must show a strong response to the target ion (e.g., Zn²+) with minimal interference from other biologically relevant cations like Na+, K+, Ca²+, and Mg²+, or even competing transition metals such as Cu²+ and Cd²+. nih.gov Researchers tune the electronic properties and steric environment of the binding pocket to achieve high selectivity for the intended analyte. The resulting probes have practical applications in bio-imaging, allowing for the visualization and quantification of zinc ions in living cells and organisms like zebrafish. mdpi.commdpi.com

Table 2: Examples of Quinoline-Based Fluorescent Probes for Zinc Detection

| Probe/Receptor Type | Sensing Mechanism | Detection Limit | Application | Reference |

|---|---|---|---|---|

| Quinoline-based Schiff base receptor | Colorimetric change (Colorless to blue) | 3.5 x 10⁻⁷ M | Environmental and biological systems | nanobioletters.com |

| Sensor from 2-Hydrazinequinoline | Fluorometric and colorimetric change (Blue to green) | 220.6 nM | Methanol system | nanobioletters.com |

| Asymmetric Schiff base L | Turn-on fluorescence (C=N isomerization inhibition, CHEF) | 9.53 x 10⁻⁸ M | Ethanol solution | nih.gov |

| Hydrazine-carbothioamide-based probe (TCC) | Chelation-Enhanced Fluorescence (CHEF) | 0.39 µM (solution), 51.13 µM (zebrafish) | Aqueous media, paper strips, zebrafish, water samples | mdpi.com |

| Chemosensor XYQ | Chelation-Enhanced Fluorescence (CHEF) | 0.53 µM | Aqueous media, test kits, real samples | nih.gov |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Diversification and Yield Optimization

The development of new synthetic routes for 5-hydrazinylquinoline and its derivatives is crucial for creating diverse compound libraries and improving production efficiency. Traditional synthesis of the core this compound structure can be achieved through methods such as the nitration of 5-aminoquinoline (B19350) followed by a reduction reaction. Another approach involves reacting 5-aminoquinoline with sodium hypochlorite (B82951) and an alkali.

Current research emphasizes multi-step reactions to produce more complex derivatives, such as quinoline-hydrazones. For instance, quinoline-4-carboxylic acid derivatives can be synthesized via the Pfitzinger reaction, starting from isatin (B1672199) and ethyl acetoacetate. nih.gov Similarly, polyhydroquinoline hydrazide derivatives can be synthesized through multi-component reactions, which are then converted into Schiff's bases. nih.gov

A key focus in synthetic chemistry is the optimization of reaction conditions to maximize yield and purity. Studies on related quinolinyl hydrazones have shown that the choice of solvent and catalyst can significantly impact the outcome. For example, the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones from 4-hydrazinylquinolin-2(1H)-ones was optimized by testing various conditions, with refluxing in dry pyridine (B92270) found to be the most effective method for achieving high yields and short reaction times. mdpi.com The use of sonication has also been explored as an alternative energy source to conventional heating to improve yields in the synthesis of related heterocyclic compounds. researchgate.net Modern strategies in quinoline (B57606) synthesis, such as C–H bond activation and photo-induced oxidative cyclization, represent promising future avenues for creating novel this compound analogs. mdpi.com

Table 1: Selected Synthetic Strategies for Quinoline Hydrazine (B178648) Derivatives

| Starting Material(s) | Reaction Type | Product Class | Key Findings/Optimization | Source(s) |

| 5-Aminoquinoline | Nitration & Reduction | This compound | Established route to the core scaffold. | |

| Quinoline-5-carboxylic acid, 1,1′-carbonyldiimidazole, Hydrazine monohydrate | Two-step acylation/hydrazinolysis | Quinoline-5-carbohydrazide | Provides a direct route to the carbohydrazide (B1668358) derivative. | chemicalbook.com |

| 4-hydrazinylquinolin-2(1H)-ones | Autoxidation / Dimerization | Pyridazino[4,3-c:5,6-c′]diquinolines | Refluxing in pyridine provided the best yield and reaction time. | mdpi.com |

| Isatin, Ethyl acetoacetate | Pfitzinger Reaction | Quinoline-4-carboxylic acid | Forms the quinoline core for further derivatization. | nih.gov |

In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level

A significant frontier in this compound research is the detailed investigation of its molecular mechanisms of action. Understanding how these compounds interact with biological targets at a molecular level is essential for developing more potent and selective therapeutic agents.

Derivatives of quinoline hydrazone have demonstrated notable anticancer activity through multiple mechanisms. nih.gov Molecular docking studies have shown that these compounds can bind to the active sites of key enzymes involved in cancer progression. For example, the NH group of the hydrazone linker can form stable hydrogen bonds with specific amino acid residues in the kinase domain of the Epidermal Growth Factor Receptor (EGFR), as well as with targets like mTOR kinase and topoisomerase 1. nih.gov This interaction can inhibit the enzyme's activity, leading to the disruption of cancer cell signaling pathways. nih.gov

Beyond enzyme inhibition, some quinoline-hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies indicate that these compounds can elevate levels of reactive oxygen species (ROS) within the cell, leading to membrane blebbing, cytoskeleton distress, and ultimately, cell death. nih.govnih.gov The versatile synthetic flexibility of the quinoline scaffold allows for the creation of derivatives that can act on various bacterial targets as well, including DNA gyrase. mdpi.com

Table 2: Investigated Molecular Mechanisms of Quinoline Hydrazone Derivatives

| Biological Activity | Molecular Target/Mechanism | Specific Interactions/Effects | Source(s) |

| Anticancer | EGFR Kinase Inhibition | Hydrogen bonding with amino acid residues (e.g., Asp855, Lys745) in the kinase domain. | nih.gov |

| Anticancer | mTOR Kinase Inhibition | Hydrogen bonding with Tyr1583 and Asn1423 residues. | nih.gov |

| Anticancer | Topoisomerase 1 Inhibition | Hydrogen bonding with Arg364 residue. | nih.gov |

| Anticancer | Apoptosis Induction | Increased intracellular Reactive Oxygen Species (ROS), membrane blebbing, cytoskeleton disruption. | nih.govnih.gov |

| Antibacterial | DNA Gyrase Inhibition | Disruption of bacterial DNA replication. | mdpi.com |

Exploration of New Therapeutic Targets and Disease Models

Research into this compound and its derivatives is expanding to new therapeutic areas and disease models. The structural versatility of the quinoline-hydrazone scaffold makes it a promising candidate for targeting a wide range of biological pathways. nih.gov

The primary area of exploration is oncology. The National Cancer Institute (NCI) has evaluated certain 7-chloroquinolinehydrazones against its panel of 60 human cancer cell lines (NCI-60). nih.gov This screening revealed that these compounds exhibit significant growth inhibition across a broad spectrum of cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov This demonstrates the potential of the quinoline hydrazone scaffold to serve as a template for developing drugs against numerous cancer models. Specific molecular targets in cancer that are actively being investigated include receptor tyrosine kinases like EGFR and metabolic enzymes. nih.govijprajournal.com

Beyond cancer, quinoline derivatives are being investigated for other diseases. Some hybrids have shown potential as inhibitors of α-glucosidase, an enzyme relevant to the management of diabetes mellitus. iscientific.org The scaffold is also being explored for activity against neglected tropical diseases, with related 4-aminoquinolines showing promise as leishmanicidal agents. nih.gov Furthermore, some quinoline-hydrazone derivatives have been found to act as chemosensors, capable of detecting biocides like tributyltin, suggesting potential applications in environmental monitoring. mdpi.com

Table 3: Potential Therapeutic Targets and Disease Models for Quinoline Derivatives

| Disease Area | Potential Target(s) | Investigated Disease Model(s) | Source(s) |

| Oncology | EGFR, mTOR, Topoisomerase, Tubulin, Angiogenesis Factors | NCI-60 cell lines (Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast) | nih.govnih.gov |

| Infectious Disease (Tuberculosis) | ATP synthase | Mycobacterium tuberculosis (in-silico) | iscientific.org |

| Infectious Disease (Leishmaniasis) | Parasitic cellular pathways | Leishmania species | nih.gov |

| Metabolic Disease | α-glucosidase | Diabetes Mellitus (in-vitro) | iscientific.org |

| Environmental Sensing | Biocides (Tributyltin) | Chemosensor applications | mdpi.com |

Integration with High-Throughput Screening and Lead Optimization Strategies

To accelerate the discovery of new drugs based on the this compound scaffold, researchers are integrating modern drug discovery technologies like high-throughput screening (HTS) and systematic lead optimization. danaher.com

HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets. cancer.gov The screening of 7-chloroquinolinehydrazones against the NCI-60 panel is a prime example of how HTS is used to identify promising anticancer agents from a pool of candidates and to understand their spectrum of activity across different cancer types. nih.govnih.gov This process quickly identifies "hits"—compounds that show desired biological activity.

Once a hit is identified, it enters the lead optimization phase. This iterative process involves synthesizing new analogs of the lead compound to improve its properties. danaher.com Key strategies used in the optimization of quinoline-based compounds include:

Structure-Activity Relationship (SAR) Studies : By making systematic chemical modifications to the lead structure and observing the effect on biological activity, researchers can identify which parts of the molecule are essential for its function. mdpi.comrsc.org For example, studies have shown that adding a bromo group at a specific position can enhance antiproliferative activity. nih.gov

In-Silico Modeling : Computational tools are used to predict how a compound will behave. Molecular docking simulates the binding of a molecule to its target protein, helping to refine its structure for better interaction. iscientific.orgnih.gov

ADMET Profiling : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug. ijprajournal.com In-silico tools can predict these properties early in the process, allowing chemists to modify the structure to improve features like oral bioavailability and reduce potential toxicity. ijprajournal.comiscientific.org

This integrated approach of screening and optimization is essential for efficiently translating a promising chemical scaffold like this compound into a viable drug candidate. danaher.com

Q & A

Advanced Research Questions

How can mechanistic studies elucidate the reaction pathways of this compound in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., N-H bond cleavage) .

- In Situ Spectroscopy: Raman or IR spectroscopy monitors intermediate species during catalysis. For example, detect Cu-hydrazine complexes in Cu-catalyzed reactions .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) map transition states and activation energies for proposed pathways .

How to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Systematic Review: Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated assays (e.g., non-GLP toxicity tests) .

- Meta-Analysis: Use random-effects models to quantify heterogeneity across studies. Stratify by assay type (e.g., in vitro vs. in vivo) to identify confounding variables .

- Replication Studies: Independently reproduce key experiments under standardized conditions (e.g., cell lines, solvent controls) to verify claims .

What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Validate docking poses with MD simulations (100 ns trajectories) .

- QSAR Models: Train regression models on derivative libraries to correlate substituent effects (e.g., logP, H-bond donors) with IC₅₀ values .

- Free Energy Perturbation (FEP): Calculate relative binding energies for analog series to prioritize synthesis targets .

How to develop sensitive analytical methods for trace-level detection of this compound in complex matrices?

Methodological Answer:

- LC-MS/MS: Use a triple quadrupole MS with ESI+ ionization (MRM mode) for pg/mL sensitivity. Optimize mobile phase (0.1% formic acid in acetonitrile/water) for peak symmetry .

- Sample Preparation: Solid-phase extraction (C18 cartridges) with 85% recovery. Matrix-matched calibration corrects for ion suppression in biological samples .

- Validation: Follow ICH M10 guidelines for linearity (R² > 0.995), LOD/LOQ (1 pg/mL), and precision (<5% RSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.